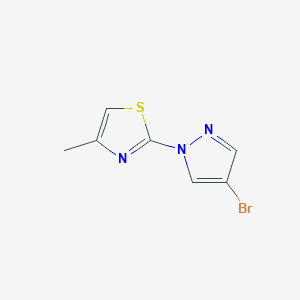
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C7H6BrN3S and its molecular weight is 244.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, compounds have been generated via reactions involving thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents due to their good activity and low toxicity (Abdel-Wahab et al., 2008). The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles transformed into bromo derivatives and further reacted to yield amino-1,3,4-thiadiazole derivatives, demonstrating antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Antimicrobial and Antifungal Activities
Bromination of certain derivatives has led to compounds with notable in vitro antibacterial and antifungal activities. These activities were observed against various pathogens, comparing favorably with commercial antibiotics and antifungals, indicating the potential of these compounds in antimicrobial research (Pundeer et al., 2013).
Catalytic and Synthetic Applications
Thiazolium-ion-based organic ionic liquids (OILs) have been synthesized from methyl thiazole derivatives, demonstrating utility in promoting reactions such as the benzoin condensation. These findings suggest applications in catalysis and synthetic chemistry, where such OILs can facilitate various organic transformations (Davis & Forrester, 1999).
Corrosion Inhibition
Derivatives of pyrazole and thiazole have been investigated as corrosion inhibitors for iron in acidic conditions. Their effectiveness was confirmed through various techniques, indicating the protective properties of these compounds against corrosion, which is significant for industrial applications (Babić-Samardžija et al., 2005).
Photophysical Properties
The investigation into the photophysical properties of iridium complexes with tetrazolate ligands, including derivatives of pyrazole, revealed their potential in color tuning for light-emitting devices. This research underscores the importance of the ancillary ligand in determining the emission properties of such complexes, which could be beneficial for developing new materials for optoelectronic applications (Stagni et al., 2008).
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-5-4-12-7(10-5)11-3-6(8)2-9-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMGOGLOKRTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)
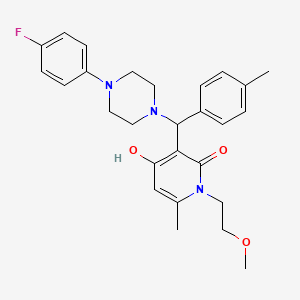
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
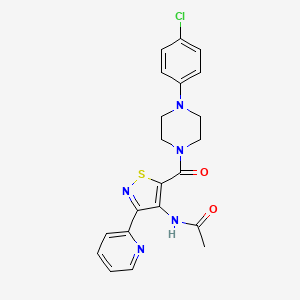
![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)
![N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2703991.png)
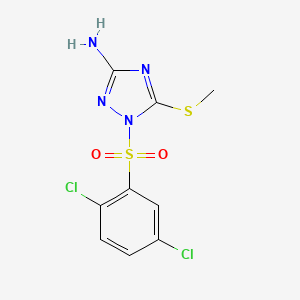
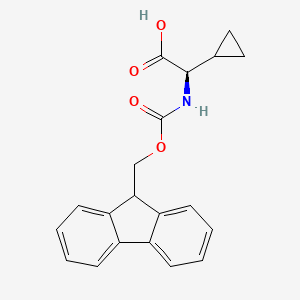

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)
![N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2703998.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)
